molecular formula C9H9F B2679798 1-Fluoro-3-(prop-1-en-2-yl)benzene CAS No. 3825-81-8

1-Fluoro-3-(prop-1-en-2-yl)benzene

Cat. No.: B2679798
CAS No.: 3825-81-8
M. Wt: 136.169
InChI Key: RSKZYVKOUASPDU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Fluoro-3-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3-(prop-1-en-2-yl)benzene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position .

Industrial production methods may involve more scalable processes, such as catalytic fluorination, which allows for the efficient production of the compound in larger quantities. These methods often require specific catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-Fluoro-3-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of the corresponding alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Fluoro-3-(prop-1-en-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(prop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

1-Fluoro-3-(prop-1-en-2-yl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.

Properties

IUPAC Name

1-fluoro-3-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKZYVKOUASPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3825-81-8
Record name 1-fluoro-3-(prop-1-en-2-yl)benzene
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